molecular formula C11H15Cl2O3P B1306200 1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene CAS No. 63909-56-8

1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene

Cat. No. B1306200
CAS RN: 63909-56-8
M. Wt: 297.11 g/mol
InChI Key: WMVJGOZIAJRFLQ-UHFFFAOYSA-N
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Description

The compound "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" is not directly studied in the provided papers. However, the papers do discuss various related compounds with dichloro and diethoxy functional groups, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the structural and electronic properties of dichlorophenyl compounds are explored, as well as the synthesis and characterization of compounds with diethoxy groups .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the desired functionalization of the benzene ring. For example, the synthesis of a dibromo compound from a dimethoxyphenyl precursor was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a diethoxychroman compound was performed under Friedel-Crafts conditions . These examples suggest that the synthesis of "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would likely require a multi-step approach, possibly involving halogenation and phosphorylation steps.

Molecular Structure Analysis

The molecular structure of benzene derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The dihedral angles between substituents and the benzene ring, as well as the presence of hydrogen bonding or π-π stacking interactions, are key features that can influence the properties of the compound .

Chemical Reactions Analysis

The reactivity of benzene derivatives is influenced by the substituents on the benzene ring. Dichlorophenyl compounds can participate in various chemical reactions, including Friedel-Crafts reactions, which are a common method for introducing new functional groups onto the benzene ring . The presence of diethoxy groups can also affect the reactivity, as seen in the formation of benzopyrylium perchlorates from diethoxychromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can influence the hydrogen bonding capabilities and the overall polarity of the molecule . The dichloro and diethoxy groups in "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would be expected to contribute to its physical properties, such as solubility in organic solvents and potential for intermolecular interactions.

Safety And Hazards

The safety data sheet for a related compound, 1,3-Dichlorobenzene, suggests that it is combustible and harmful if swallowed or inhaled . It is recommended to wear protective clothing and avoid breathing the dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJGOZIAJRFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383626
Record name Diethyl [(2,6-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene

CAS RN

63909-56-8
Record name Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63909-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2,6-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichlorobenzyl bromide (1.20 g, 5 mmol) was mixed with triethyl phosphite (1.66 g, 10 mmol) and heated at 150° C. for 2 h. The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg) to remove the excess triethyl phosphite. (2,6-Dichloro-benzyl)-phosphonic acid diethyl ester was obtained as a colorless liquid (1.46 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.33–7.28 (m, 2H), 7.15–7.07 (m, 1H), 4.14–4.02 (m, 4H), 3.60 (d, 2H, J=22.4 Hz), 1.27 (t, 6H, J=7.0 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

2,6-Dichlorobenzyl chloride (1200 grams) and triethyl phosphate (1115 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated for a period of 60 minutes until the temperature reached 195° C. After this time the mixture was cooled and thereafter distilled under reduced pressure to yield the desired product O,O-diethyl 2,6-dichlorobenzylphosphonate having a boiling point of 158° to 168° C. at 0.4-0.6 mm of Hg pressure.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
1115 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole was converted to 6-pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1H-indazole in a similar manner to that described for Example 27(a). 1H NMR (300 MHz, CDCl3) 513.55 (s, 1H), 8.68 (dd, 2H, J=4.6, 1.6 Hz), 8.21 (d, 1H, J=8.5 Hz), 7.96 (s, 1H), 7.81 (dd, 2H, J=4.5, 1.6 Hz), 7.66 (dd, 1H, J1=8.5, 1.4 Hz), 7.58 (d, 2H, J=8.0 Hz), 7.51 (s, 2H), 7.39-7.32 (m, 1H). MS (FAB) [M+H]/z Calc'd 366, found 366. Analyzed with 0.7H2O Calc'd, C (63.40), H (3.83), N (11.09). Found: C (63.63), H (3.75), N (10.83). The starting material was prepared as follows: 2,6-Dichlorobenzyl bromide (1.20 g, 5 mmol) was mixed with triethyl phosphite (1.66 g, 10 mmol) and heated at 150° C. for 2 h. The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg) to remove the excess triethyl phosphite. (2,6-Dichloro-benzyl)-phosphonic acid diethyl ester was obtained as a colorless liquid (1.46 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.33-7.28 (m, 2H), 7.15-7.07 (m, 1H), 4.144.02 (m, 4H), 3.60 (d, 2H, J=22.4 Hz), 1.27 (t, 6H, J=7.0 Hz). Ozone gas was bubbled through a solution of 6-pyrid-4-yl-3-E-styryl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (2.13 g, 5.0 mmol) in THF (25 ml) and MeOH (25 ml) at −78° C. for 15 min. Argon was then bubbled through the solution for 10 min at −78° C. for 10 min, then dimethyl sulfide (1.46 ml, 20 mmol) was added. The solution was allowed to warm to rt, and held for 2 h. The solution was poured into brine (300 ml), then extracted with ethyl acetate (3×100 ml). The organics were dried over MgSO4, then evaporated under reduced pressure. Purification by silica gel chromatography gave 6-pyridin-4-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole-3-carbaldehyde as a white solid (2.2 g, 75%). 1H NMR (300 MHz, CDCl3) δ 10.39 (s, 1H), 8.75 (d, 2H, J=1.6 Hz), 8.45 (d, 1H, J=2.8 Hz), 7.91 (s, 1H), 7.75-7.66 (m, 3H), 5.90 (s, 2H), 3.63 (t, 2H, J=2.7 Hz), 0.93 (t, 2H, J=2.8 Hz), 0.00 (s, 9H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
[Compound]
Name
6-Pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 63.40 )
Quantity
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Type
reactant
Reaction Step Four
[Compound]
Name
( 3.83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 11.09 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 63.63 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 3.75 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 10.83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
100%

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